2-(2-Aminoethoxy)-1,1-dimethoxyethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

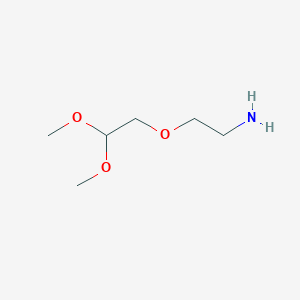

Structure

2D Structure

Properties

IUPAC Name |

2-(2,2-dimethoxyethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c1-8-6(9-2)5-10-4-3-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEGMMFTEUNTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COCCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228258-40-9 | |

| Record name | 2-(2-aminoethoxy)-1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both a primary amine and a protected aldehyde (as a dimethyl acetal), makes it a versatile building block in organic synthesis. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Core Synthetic Strategies

Two principal routes have been prominently described for the synthesis of this compound: a multi-step pathway commencing with ethylene glycol and bromoacetaldehyde dimethyl acetal, and a process leveraging the Gabriel synthesis.

Pathway 1: Three-Step Synthesis from Ethylene Glycol

This pathway is a robust and scalable method that involves an initial etherification, followed by the activation of a hydroxyl group, and concluding with amination. A notable advantage of this route is the use of readily available and cost-effective starting materials.[1]

Logical Workflow: Ethylene Glycol Pathway

Caption: Workflow for the three-step synthesis of this compound.

Step 1: Etherification via Williamson Synthesis

The initial step involves the formation of an ether linkage between ethylene glycol and bromoacetaldehyde dimethyl acetal. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an S(N)2 mechanism.[2][3]

Mechanism: First, a base is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of bromoacetaldehyde dimethyl acetal and displacing the bromide leaving group.

Experimental Protocol:

-

Reagents: Ethylene glycol, bromoacetaldehyde dimethyl acetal, a suitable base (e.g., potassium hydroxide or potassium carbonate), and a solvent.

-

Procedure:

-

Ethylene glycol is dissolved in a suitable solvent and cooled in an ice-water bath.

-

The base (e.g., potassium hydroxide) is added portion-wise, maintaining a controlled temperature.

-

Bromoacetaldehyde dimethyl acetal is then added dropwise to the reaction mixture.

-

The reaction is heated to a temperature between 50-100 °C and monitored for completion.[1]

-

Upon completion, the reaction is worked up by adjusting the pH, extracting with an organic solvent, and purifying the resulting intermediate, 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.

-

| Parameter | Condition 1[1] | Condition 2[1] |

| Base | Potassium Hydroxide | Potassium Carbonate |

| Temperature | 50 °C | 100 °C |

| Molar Ratio (Ethylene Glycol:Bromoacetal) | 1:1 to 5:1 | 1:1 to 5:1 |

Step 2: Activation of the Hydroxyl Group

The terminal hydroxyl group of the ether intermediate is a poor leaving group. Therefore, it must be converted into a better leaving group to facilitate the subsequent nucleophilic substitution with ammonia. This is typically achieved by converting the alcohol into a sulfonate ester, such as a mesylate or tosylate.

Experimental Protocol:

-

Reagents: 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane, an acyl chloride reagent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride), an organic base (e.g., triethylamine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

The intermediate alcohol is dissolved in the solvent and cooled.

-

The organic base is added.

-

The sulfonyl chloride is added dropwise, and the reaction is stirred until completion.[1]

-

The reaction mixture is then washed and concentrated to yield the activated intermediate.

-

Step 3: Amination

The final step is the displacement of the sulfonate leaving group by ammonia in a nucleophilic substitution reaction to form the desired primary amine.

Experimental Protocol:

-

Reagents: The activated sulfonate ester intermediate, aqueous ammonia.

-

Procedure:

-

The activated intermediate is placed in an autoclave with aqueous ammonia.

-

The mixture is heated to a temperature between 60-150 °C.[1]

-

After the reaction is complete, the solution is concentrated and distilled to yield the final product, this compound.[1]

-

A reported yield for this final step is as high as 95%.[1]

-

Pathway 2: Gabriel Synthesis

An alternative approach to synthesizing this compound is through a Gabriel synthesis. This method is renowned for producing primary amines with high purity, avoiding the over-alkylation often seen with direct amination of alkyl halides.[4][5][6][7]

Logical Workflow: Gabriel Synthesis Pathway

Caption: Workflow for the Gabriel synthesis of this compound.

This pathway begins with N-(2-hydroxyethyl) phthalimide, which is first subjected to an etherification reaction, followed by the liberation of the primary amine.

Step 1: Etherification

Similar to the first step of the previous pathway, a Williamson ether synthesis is employed. The hydroxyl group of N-(2-hydroxyethyl) phthalimide is deprotonated by a base to form an alkoxide, which then reacts with bromoacetaldehyde dimethyl acetal.

Step 2: Deprotection (Hydrolysis or Hydrazinolysis)

The phthalimide group, which serves as a protecting group for the amine, is removed in the final step. This can be achieved under acidic or basic hydrolysis, or more commonly and under milder conditions, through hydrazinolysis (the Ing-Manske procedure).[6] Hydrazinolysis involves reacting the N-substituted phthalimide with hydrazine, which leads to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[4][5]

While this method is effective, one of the challenges can be the cost of the starting N-(2-hydroxyethyl) phthalimide and potential issues with product purity and waste management.[1]

Alternative Synthetic Considerations

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[8] In a hypothetical context for the synthesis of this compound, this could involve the reaction of 2-(2-oxoethoxy)-1,1-dimethoxyethane with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. A key advantage of this one-pot reaction is its efficiency. However, the synthesis of the starting dicarbonyl compound could be challenging.

From an Azide Intermediate

Another potential route involves the synthesis of 2-(2-azidoethoxy)-1,1-dimethoxyethane, followed by the reduction of the azide group to a primary amine. This method is often clean and high-yielding. The azide can be introduced via nucleophilic substitution of a suitable leaving group (like a halide or sulfonate) with an azide salt. The subsequent reduction of the azide can be achieved through various methods, such as catalytic hydrogenation or with reagents like lithium aluminum hydride.

Conclusion

The synthesis of this compound is most practically achieved through a three-step process starting from ethylene glycol and bromoacetaldehyde dimethyl acetal, offering a balance of cost-effectiveness and high yield. The Gabriel synthesis presents a viable, albeit potentially more expensive, alternative that ensures the clean formation of the primary amine. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of starting materials, and the specific purity requirements for the final application.

References

- 1. CN112375004A - Preparation method of 2- (2-aminoethoxy) -1, 1-dimethoxyethane - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 2-(2,2-Dimethoxyethoxy)ethanamine: A Bifunctional Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,2-Dimethoxyethoxy)ethanamine is a versatile bifunctional molecule of significant interest in the fields of pharmaceutical development and complex organic synthesis. Its structure uniquely combines a primary amine and a protected aldehyde in the form of a dimethyl acetal, offering orthogonal reactivity that enables sequential, controlled chemical modifications. This guide provides an in-depth analysis of its chemical identity, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its strategic applications in drug discovery. The content is structured to deliver not just procedural steps, but the underlying chemical principles that govern its synthesis and utility, empowering researchers to leverage this valuable intermediate effectively in their work.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in synthesis. This section delineates the nomenclature, structure, and key physical data for 2-(2,2-dimethoxyethoxy)ethanamine.

Nomenclature and Structural Identifiers

The compound is most precisely identified by its IUPAC name, though several synonyms are used in commercial and laboratory settings.

| Identifier | Value | Source |

| IUPAC Name | 2-(2,2-dimethoxyethoxy)ethanamine | [1] |

| Common Name | 2-(2-Aminoethoxy)-1,1-dimethoxyethane | [1] |

| CAS Number | 1228258-40-9 | [1] |

| Molecular Formula | C₆H₁₅NO₃ | [1] |

| Canonical SMILES | C(N)COCC(OC)OC | [1] |

| InChIKey | CBEGMMFTEUNTQO-UHFFFAOYSA-N | [1] |

Chemical Structure

The structure features a primary amine, an ether linkage, and a dimethyl acetal functional group. The acetal serves as a stable protecting group for a reactive aldehyde, which is a key to its utility.

Physicochemical Properties

The physical properties of the compound are critical for planning reactions, purifications, and storage.

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Boiling Point | 135-139 °C / 95 mmHg | [2] |

| Density | 0.965 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4160 to 1.4180 | [3] |

The Dimethyl Acetal: A Strategic Asset in Synthesis

The primary strategic value of 2-(2,2-dimethoxyethoxy)ethanamine lies in the dimethyl acetal moiety. This functional group is a robust protecting group for an aldehyde, allowing chemists to perform extensive modifications on the primary amine without unintended reactions at the aldehyde.

The Principle of Orthogonal Reactivity: The acetal is stable under basic and neutral conditions, as well as in the presence of many nucleophiles and reducing agents. This stability allows for the selective functionalization of the amine group. The aldehyde can be readily regenerated (deprotected) under aqueous acidic conditions, unveiling a new reactive site for subsequent transformations. This two-stage reactivity is fundamental to its role as a bifunctional linker.

A Validated Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-(2,2-dimethoxyethoxy)ethanamine can be efficiently achieved from commercially available starting materials. The following protocol is adapted from patented industrial methods and provides a reliable pathway to the target molecule.[4][5]

Overview of the Synthetic Strategy

The synthesis is a three-stage process that builds the molecule sequentially. This approach ensures high yields and purity by controlling the reactivity at each step. The core logic is to first construct the ether backbone and then convert a hydroxyl group into a primary amine.

Detailed, Step-by-Step Experimental Protocol

Safety Precaution: This synthesis involves corrosive bases, high-pressure equipment, and potentially irritating substances. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Etherification (Williamson Ether Synthesis)

-

Rationale: This classic reaction forms the ether linkage. Ethylene glycol is deprotonated by a strong base (potassium hydroxide) to form a more nucleophilic alkoxide. This alkoxide then displaces the bromide from bromoacetaldehyde dimethyl acetal in an Sₙ2 reaction. Using ethylene glycol in excess can help minimize the formation of double-etherification byproducts.

-

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a cooling bath, add ethylene glycol (1.0 equivalent).

-

Cool the vessel in an ice-water bath. Slowly add potassium hydroxide (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 40 °C.

-

Once the addition is complete, add bromoacetaldehyde dimethyl acetal (0.9 equivalents) dropwise via an addition funnel.

-

After the addition, remove the ice bath and heat the reaction mixture to 50 °C. Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product into an organic solvent (e.g., dichloromethane).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-(2,2-dimethoxyethoxy)ethanol.

-

Step 2: Activation of the Hydroxyl Group (Tosylation)

-

Rationale: The hydroxyl group of the intermediate is a poor leaving group. To facilitate the subsequent amination step, it must be converted into a better leaving group. Tosyl chloride reacts with the alcohol to form a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

-

Procedure:

-

Dissolve the crude intermediate from Step 1 (1.0 equivalent) in a suitable solvent like dichloromethane or pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents). If not using pyridine as the solvent, add a base like triethylamine (1.2 equivalents) to neutralize the HCl byproduct.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with water and separate the organic phase. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the tosylated intermediate. A typical yield for this step is around 86%.[5]

-

Step 3: Amination (Nucleophilic Substitution)

-

Rationale: The final step involves displacing the tosylate leaving group with ammonia. Due to the lower reactivity of aqueous ammonia, this reaction requires elevated temperature and pressure to proceed efficiently. An autoclave is used to safely contain the reaction under these conditions.

-

Procedure:

-

Place the tosylated intermediate from Step 2 (1.0 equivalent) and a 20-30% aqueous ammonia solution into a high-pressure autoclave.[5]

-

Seal the autoclave and heat the mixture to 150 °C.[5] The internal pressure will increase significantly. Maintain this temperature for 12-18 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction solution under reduced pressure to remove excess ammonia and water.

-

The final product, this compound, can be purified by vacuum distillation.[5] A typical yield for this final step is around 93%.[5]

-

Strategic Applications in Drug Discovery and Development

The true power of 2-(2,2-dimethoxyethoxy)ethanamine is realized in its application as a versatile building block for creating complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[5]

Key Roles:

-

Bifunctional Linker: It can be used to connect two different molecular fragments. The amine can be acylated to form an amide bond with one fragment, and after deprotection, the aldehyde can undergo reductive amination to connect to a second fragment.

-

Scaffold Elaboration: The compound can be attached to a core scaffold via its amine group. The latent aldehyde can then be used as a handle for further diversification, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Intermediate Synthesis: It is a valuable intermediate for pharmaceuticals where a protected aldehyde and an amino-ether chain are required.[2][5]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 2-(2,2-dimethoxyethoxy)ethanamine must be handled with appropriate care.

-

Hazard Identification: GHS classification indicates that this chemical causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[1]

-

Handling: Always handle in a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids and oxidizing agents.

Conclusion

2-(2,2-Dimethoxyethoxy)ethanamine is more than a simple chemical; it is a strategic tool for molecular design and construction. Its unique combination of a reactive primary amine and a robustly protected aldehyde provides chemists with a reliable and versatile building block for multistep syntheses. By understanding the principles behind its synthesis and the logic of its orthogonal reactivity, researchers in drug discovery and materials science can unlock new possibilities for creating novel and complex molecules with high precision and control.

References

- 1. This compound | C6H15NO3 | CID 55285959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminoacetaldehyde dimethyl acetal | 22483-09-6 [chemicalbook.com]

- 3. Aminoacetaldehyde dimethyl acetal, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CN112375004A - Preparation method of 2- (2-aminoethoxy) -1, 1-dimethoxyethane - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Physical and chemical properties of 2-(2-Aminoethoxy)-1,1-dimethoxyethane

An In-depth Technical Guide to 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Introduction

This compound is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, incorporating a primary amine, an ether linkage, and a protected aldehyde in the form of a dimethyl acetal, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the physical and chemical properties of this compound, offering insights into its reactivity, synthesis, and practical applications for researchers, scientists, and professionals in drug development. A key application of this compound is as a crucial intermediate in the synthesis of the anti-influenza virus drug, Baloxavir Marboxil.[1]

Chemical Identity and Structure

-

IUPAC Name: 2-(2,2-dimethoxyethoxy)ethanamine[2]

-

CAS Number: 1228258-40-9[2]

-

Molecular Formula: C6H15NO3[2]

-

Molecular Weight: 149.19 g/mol [2]

The unique arrangement of functional groups within this compound dictates its chemical behavior and utility. The primary amine serves as a nucleophile or a basic center, while the dimethyl acetal group provides a stable, protected form of a highly reactive aldehyde. This latent aldehyde can be deprotected under acidic conditions, allowing for subsequent transformations. The ether linkage contributes to the molecule's overall polarity and solubility characteristics.

Physical Properties

A comprehensive understanding of the physical properties of this compound is fundamental for its effective handling, storage, and application in synthetic protocols. These properties influence solvent selection, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | PubChem[2] |

| Appearance | Clear colorless to pale yellow liquid | ChemicalBook[3] |

| Density | 0.965 g/mL at 25 °C (for the related compound Aminoacetaldehyde dimethyl acetal) | Sigma-Aldrich, ChemicalBook[3] |

| Boiling Point | 135-139 °C at 95 mmHg (for the related compound Aminoacetaldehyde dimethyl acetal) | Sigma-Aldrich, ChemicalBook[3] |

| Solubility | Soluble in chloroform and methanol; miscible with water (for the related compound Aminoacetaldehyde dimethyl acetal) | Baoran Chemical[4] |

| Storage | Store in a dark place under an inert atmosphere at 2-8°C to maintain stability | Baoran Chemical[4] |

Note: Some physical properties are referenced from the closely related and more extensively characterized compound, aminoacetaldehyde dimethyl acetal (2,2-dimethoxyethylamine), due to limited available data for this compound itself.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its primary functional groups: the primary amine and the dimethyl acetal.

Amine Group Reactivity: The primary amine is nucleophilic and can participate in a wide range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Salt Formation: Reaction with acids to form ammonium salts, which can be useful for purification or to modify solubility.

Acetal Group Reactivity: The dimethyl acetal is stable under basic and neutral conditions but is readily hydrolyzed under acidic conditions to reveal the parent aldehyde. This protecting group strategy is a cornerstone of its utility in multi-step syntheses.

Caption: Acid-catalyzed hydrolysis of the dimethyl acetal.

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. A common and efficient method involves a three-step process starting from ethylene glycol and bromoacetaldehyde dimethyl acetal.[1]

Step 1: Etherification This step involves the reaction of ethylene glycol with bromoacetaldehyde dimethyl acetal in the presence of a base to form the ether linkage.

-

Add ethylene glycol to a reaction vessel and cool in an ice-water bath.[5]

-

Slowly add a base, such as potassium hydroxide or potassium carbonate, while maintaining a low temperature.[1][5]

-

Add bromoacetaldehyde dimethyl acetal dropwise to the mixture.[1][5]

-

Heat the reaction mixture to between 50-100 °C and monitor for completion.[1]

Step 2: Acylation (via a Tosylate Intermediate) The hydroxyl group of the etherification product is converted to a better leaving group, such as a tosylate, to facilitate the subsequent amination.

-

Dissolve the intermediate from Step 1 in a suitable solvent like dichloromethane.[1][5]

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine, and cool the mixture.[5]

-

Add p-toluenesulfonyl chloride dropwise.[5]

-

Allow the reaction to proceed at room temperature until completion.[5]

Step 3: Amination The final step is a nucleophilic substitution where the tosylate is displaced by ammonia to form the desired primary amine.

-

Place the tosylated intermediate and a 20% aqueous ammonia solution in an autoclave.[1][5]

-

Heat the mixture to a temperature ranging from 60 °C to 150 °C.[1]

-

After the reaction is complete, concentrate the solution and purify the product by distillation.[1][5]

Caption: Three-step synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A patent for the synthesis of this compound provides the following ¹H NMR data in CDCl₃:

-

δ 4.50 (1H, t): Corresponds to the proton on the acetal carbon.

-

δ 3.51 (4H, m): Represents the protons of the two methylene groups in the ethoxy chain.

-

δ 3.40 (6H, s): Assigned to the six protons of the two methoxy groups.

-

δ 2.85 (2H, t): Corresponds to the methylene group adjacent to the amine.

-

δ 1.33 (2H, s): Represents the protons of the primary amine group.[1]

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in pharmaceutical synthesis. Its ability to introduce a protected aldehyde and a primary amine in a single molecule allows for the construction of complex heterocyclic systems and other scaffolds found in medicinally active compounds.

As previously mentioned, its most prominent role is as a key intermediate in the synthesis of Baloxavir Marboxil, a novel anti-influenza drug.[1] This highlights the industrial relevance and importance of this compound in modern drug development. The closely related aminoacetaldehyde dimethyl acetal is also a critical intermediate in the synthesis of ivabradine hydrochloride (for heart conditions) and praziquantel (an anti-parasitic medication).[3][4]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable chemical intermediate for the pharmaceutical industry. Its distinct physical and chemical properties, stemming from its unique combination of functional groups, enable its use in the synthesis of complex, biologically active molecules. A thorough understanding of its reactivity, synthesis, and handling is paramount for its effective and safe utilization in research and drug development. The protocols and data presented in this guide are intended to provide a solid foundation for scientists working with this important compound.

References

- 1. CN112375004A - Preparation method of 2- (2-aminoethoxy) -1, 1-dimethoxyethane - Google Patents [patents.google.com]

- 2. This compound | C6H15NO3 | CID 55285959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminoacetaldehyde dimethyl acetal | 22483-09-6 [chemicalbook.com]

- 4. baoranchemical.com [baoranchemical.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(2-Aminoethoxy)-1,1-dimethoxyethane: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-(2-Aminoethoxy)-1,1-dimethoxyethane (CAS Number: 1228258-40-9) is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its structure, featuring a primary amine and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its crucial role in the production of the anti-influenza drug, baloxavir marboxil. Furthermore, we will explore its potential as a versatile linker in the burgeoning fields of bioconjugation and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

| Property | Value | Reference(s) |

| CAS Number | 1228258-40-9 | [1] |

| Molecular Formula | C6H15NO3 | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Light yellow oil | [2][3] |

| Density | 0.989 ± 0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 196.9 ± 25.0 °C (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [2][3] |

| Solubility | Miscible with water and many organic solvents. | [4][5] |

Synthesis and Purification

Several synthetic routes to this compound have been developed, primarily driven by the demand for the anti-influenza drug baloxavir marboxil. A prevalent and efficient method involves a three-step process starting from ethylene glycol and bromoacetaldehyde dimethyl acetal.[6]

Protocol 1: Synthesis from Ethylene Glycol and Bromoacetaldehyde Dimethyl Acetal

This protocol is adapted from a patented method and offers an efficient route to the target molecule.

Step 1: Etherification

-

To a reaction vessel, add ethylene glycol (1.0 eq) and cool in an ice-water bath.

-

Slowly add potassium hydroxide (1.1 eq) while maintaining the temperature below 40 °C.

-

After the addition is complete, add bromoacetaldehyde dimethyl acetal (0.9 eq) dropwise.

-

Heat the reaction mixture to 50 °C and monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture and adjust the pH to ~8 with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.

Step 2: Tosylation

-

Dissolve the intermediate from Step 1 (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the tosylated intermediate.

Step 3: Amination

-

Place the tosylated intermediate from Step 2 (1.0 eq) and a 20% aqueous ammonia solution in an autoclave.

-

Heat the mixture to 150 °C.

-

After the reaction is complete, cool the vessel and concentrate the reaction solution.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Caption: Synthetic workflow for this compound.

Purification

The final product is typically purified by fractional distillation under reduced pressure.[7] For higher purity, column chromatography on silica gel using a gradient of methanol in dichloromethane can be employed.[8]

Reactivity and Application in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the primary amine and the dimethyl acetal.

Reactivity of the Amino Group

The primary amine is a nucleophilic center and readily participates in a variety of common organic transformations, including:

-

Amide bond formation: Acylation with acid chlorides, anhydrides, or activated carboxylic acids.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Alkylation: Reaction with alkyl halides.

-

Urea and carbamate formation: Reaction with isocyanates or chloroformates, respectively.

The basicity of the amine allows for the formation of ammonium salts upon treatment with acids.

Reactivity of the Acetal Group

The dimethyl acetal serves as a protecting group for an aldehyde functionality.[9] Acetals are stable under neutral to strongly basic conditions, making the aldehyde group unreactive towards nucleophiles and bases.[10] This allows for selective manipulation of the amine functionality without affecting the aldehyde. The aldehyde can be deprotected under acidic conditions, typically by treatment with aqueous acid, to regenerate the carbonyl group for subsequent reactions.[11]

Caption: Reactivity profile of the key functional groups.

Application in the Synthesis of Baloxavir Marboxil

The most prominent application of this compound is as a key building block in the synthesis of baloxavir marboxil, a first-in-class influenza virus cap-dependent endonuclease inhibitor.[2][12][13] In the synthesis of the drug's complex heterocyclic core, this compound is utilized to introduce a key side chain.

The synthesis involves the reaction of the primary amine of this compound with a suitably functionalized pyridone derivative. This is followed by a series of cyclization and functional group manipulation steps to construct the final polycyclic framework of the drug.[14] The acetal group remains intact during these transformations and is later hydrolyzed under acidic conditions to reveal the aldehyde, which is a precursor to a critical part of the final drug structure.

Caption: Role in the synthesis of the Baloxavir core structure.

Potential as a Bifunctional Linker in Bioconjugation and PROTACs

The distinct and orthogonally reactive functional groups of this compound make it an attractive candidate for use as a bifunctional linker in the fields of bioconjugation and PROTAC development.

Bioconjugation

In bioconjugation, linkers are used to covalently attach molecules, such as a drug to an antibody in an antibody-drug conjugate (ADC).[15] The amino group of this compound can be reacted with an activated carboxyl group on a biomolecule (e.g., a protein or antibody). The acetal-protected aldehyde can then be deprotected and used to conjugate a second molecule, for example, via oxime ligation with a hydroxylamine-functionalized payload.

PROTACs

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9] The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the two binding ligands. The flexible ethoxy-ethane backbone of this compound, combined with its dual functionality, could be incorporated into PROTAC linkers to modulate their properties.[16] The amine could be used to attach to one of the ligands, while the deprotected aldehyde could be functionalized to connect to the second ligand.

Caption: Potential applications as a bifunctional linker.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.[8][17]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or mass spectrometric detection is a powerful tool for assessing purity and quantifying impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is well-suited for both qualitative and quantitative analysis. The mass spectrum can provide valuable information for structural confirmation.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of ethers and amines. Key fragments could arise from alpha-cleavage adjacent to the nitrogen and oxygen atoms.[15][18]

Safety and Handling

A Material Safety Data Sheet (MSDS) for this compound indicates that it should be handled with care.[6] General safety precautions for handling similar chemicals should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19][20]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere.[2][3]

Conclusion

This compound has established itself as a valuable intermediate in the pharmaceutical industry, most notably in the synthesis of the anti-influenza drug baloxavir marboxil. Its bifunctional nature, with an amine and a protected aldehyde, provides synthetic chemists with a versatile tool for constructing complex molecules. Beyond its current applications, its potential as a linker in bioconjugation and PROTAC development opens up new avenues for research and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the advancement of medicinal chemistry.

References

- 1. This compound | C6H15NO3 | CID 55285959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dimethoxyethane - Wikipedia [en.wikipedia.org]

- 5. Dimethoxyethane [chemeurope.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 2-Chloro-1,1-dimethoxyethane | C4H9ClO2 | CID 60986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Acetals as protecting groups [quimicaorganica.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Introduction to the synthesis method of Baloxavir marboxil_Chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. continuuspharma.com [continuuspharma.com]

- 20. Stereoselective Synthesis of Baloxavir Marboxil Using Diastereoselective Cyclization and Photoredox Decarboxylation of l-Serine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane: Starting Materials and Methodologies

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane, also known as aminoacetaldehyde dimethyl acetal, is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure, featuring a primary amine and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable building block for the construction of complex nitrogen-containing heterocycles and other elaborate molecular architectures. This guide provides an in-depth technical overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the experimental protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies, distinguished by their core starting materials: a multi-step approach commencing with ethylene glycol and a haloacetaldehyde dimethyl acetal, and a more direct route involving the amination of a haloacetaldehyde dimethyl acetal.

Route 1: Synthesis from Ethylene Glycol and Bromoacetaldehyde Dimethyl Acetal

This three-step synthesis is a robust method that offers good control over the reaction intermediates.[1] The overall process involves an initial etherification, followed by the introduction of the amino group.

Step 1: Etherification

The first step involves the formation of an ether linkage between ethylene glycol and bromoacetaldehyde dimethyl acetal. This reaction is typically carried out in the presence of a strong base to deprotonate the ethylene glycol, rendering it a more potent nucleophile.

Causality of Experimental Choices:

-

Base Selection: The choice of base is critical. Strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective in deprotonating ethylene glycol.[1] The use of potassium carbonate (K₂CO₃) is also reported, which may offer milder reaction conditions, albeit potentially requiring higher temperatures.[1]

-

Solvent: While ethylene glycol can act as both a reactant and a solvent, in some cases, an additional inert solvent may be used to control the reaction concentration and temperature.

-

Temperature Control: The initial addition of the strong base to ethylene glycol is often performed in an ice-water bath to manage the exothermic reaction. The subsequent etherification is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1]

Step 2 & 3: Introduction of the Amino Group

The intermediate from the etherification step is then converted to the final product by introducing the amino group. This is typically achieved through a two-step sequence involving acylation followed by amination, or more directly via ammonolysis. The patent literature suggests a direct amination of an intermediate with aqueous ammonia under pressure.[1]

Causality of Experimental Choices:

-

Ammonia Source: Aqueous ammonia is a common and readily available reagent for this transformation.[1] The reaction is performed in an autoclave to handle the pressure generated at elevated temperatures, which is necessary to drive the reaction to completion.

-

Temperature: The amination step is typically conducted at elevated temperatures, for instance, 60 °C, to facilitate the nucleophilic substitution.[1]

Visualizing the Pathway: Ethylene Glycol Route

References

The Strategic Utility of 2-(2-Aminoethoxy)-1,1-dimethoxyethane: A Bifunctional Building Block for Advanced Drug Discovery and Bioconjugation

Abstract

In the landscape of modern medicinal chemistry and drug development, the demand for versatile molecular scaffolds that enable precise control over molecular architecture is paramount. 2-(2-Aminoethoxy)-1,1-dimethoxyethane has emerged as a significant, yet not widely documented, bifunctional building block with considerable potential. Its unique structure, featuring a primary amine and a protected aldehyde in the form of a dimethyl acetal, offers orthogonal reactivity that can be strategically exploited in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the core attributes of this compound, its synthesis, and its potential research applications. We will delve into its role as a versatile linker for the development of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as its utility in the construction of diverse heterocyclic systems. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable insights into leveraging this compound's unique chemical properties.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 1228258-40-9) is a molecule that presents two distinct functional groups: a nucleophilic primary amine and a latent aldehyde protected as a dimethyl acetal.[1] This bifunctionality is the cornerstone of its utility, allowing for sequential and selective chemical modifications.

The primary amine serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and sulfonylation. The dimethyl acetal, on the other hand, is stable under basic and nucleophilic conditions, effectively masking the reactive aldehyde.[2] This aldehyde can be readily deprotected under mild acidic conditions to participate in reactions such as reductive amination, Pictet-Spengler reactions, or the formation of various heterocyclic systems.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO₃ | PubChem |

| Molecular Weight | 149.19 g/mol | PubChem |

| CAS Number | 1228258-40-9 | PubChem |

| IUPAC Name | 2-(2,2-dimethoxyethoxy)ethanamine | PubChem |

| Appearance | Colorless to pale yellow liquid (predicted) | Generic |

| Boiling Point | Not available | |

| Solubility | Soluble in water and common organic solvents | Generic |

Synthesis of this compound

An efficient and scalable synthesis of this compound is crucial for its widespread application. A patented method outlines a three-step process starting from readily available starting materials: ethylene glycol and bromoacetaldehyde dimethyl acetal.[4] This method is reported to be more cost-effective and produce a higher purity product compared to previous routes that involved phthalimide-protected intermediates.[4]

Synthetic Scheme

The synthesis can be summarized in the following three steps:

-

Etherification: Ethylene glycol is reacted with bromoacetaldehyde dimethyl acetal in the presence of a base to form the ether linkage.

-

Acylation (optional intermediate step): The hydroxyl group of the intermediate from step 1 is acylated.

-

Amination: The acylated intermediate is then reacted with ammonia to yield the final product.[4]

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on the patented synthesis.[4]

Step 1: Etherification

-

To a reaction vessel, add ethylene glycol and cool the mixture in an ice-water bath.

-

Slowly add a suitable base (e.g., potassium carbonate, sodium hydroxide) while maintaining a low temperature.

-

Add bromoacetaldehyde dimethyl acetal dropwise to the reaction mixture.

-

Heat the reaction to 50-100°C and monitor its progress by a suitable analytical method (e.g., TLC, GC).

-

Upon completion, cool the reaction to room temperature, adjust the pH to be slightly alkaline, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Concentrate the organic phase to obtain the intermediate, 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.

Step 2 & 3: Acylation and Amination

-

The intermediate from the previous step is then acylated using a suitable acylating agent.

-

The resulting acylated intermediate is placed in a high-pressure kettle with aqueous ammonia.

-

The mixture is heated to facilitate the amination reaction.

-

After the reaction is complete, the final product, this compound, is isolated and purified by concentration and distillation.[4]

Core Research Applications: A Bifunctional Linker Strategy

The true potential of this compound lies in its application as a heterobifunctional linker.[5] This allows for the covalent connection of two different molecules, a strategy that is central to the development of many modern therapeutics and research tools.[6][7]

Caption: Conceptual workflow of using the bifunctional linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that induce the degradation of specific target proteins within a cell.[8][9] They are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[10][]

This compound is an ideal candidate for the linker component in PROTAC design. The primary amine can be used to attach the E3 ligase ligand, while the protected aldehyde, after deprotection, can be used to connect to the target protein ligand. The ethoxy spacer provides a degree of flexibility and hydrophilicity to the linker, which can be crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[10]

Workflow for PROTAC Synthesis:

-

E3 Ligase Ligand Attachment: The primary amine of this compound is reacted with an activated carboxylic acid derivative of an E3 ligase ligand (e.g., pomalidomide) to form a stable amide bond.

-

Acetal Deprotection: The dimethyl acetal is hydrolyzed under mild acidic conditions to reveal the aldehyde functionality.[2][12][13]

-

Target Protein Ligand Conjugation: The newly formed aldehyde is then reacted with a suitable functional group on the target protein ligand, for instance, a primary amine, via reductive amination to form the final PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[14][15][16] A linker is used to attach the cytotoxic payload to the antibody.[17] The stability of this linker is critical to the safety and efficacy of the ADC.

The bifunctional nature of this compound makes it a promising component for ADC linkers. The amine group can be modified to introduce a reactive handle for conjugation to the antibody, for example, by converting it into a maleimide group for reaction with cysteine residues on the antibody. The protected aldehyde, after deprotection, can be used to attach the cytotoxic drug.

Synthesis of Heterocyclic Scaffolds

The reactivity of both the amine and the aldehyde (after deprotection) makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds.[18][19] These scaffolds are prevalent in many biologically active molecules.

For instance, the amine and the deprotected aldehyde can participate in intramolecular cyclization reactions or in multicomponent reactions to form complex heterocyclic systems. The Pictet-Spengler reaction, for example, could be employed by first coupling a suitable aromatic moiety to the amine, followed by acid-catalyzed deprotection of the acetal and subsequent cyclization.

Scientific Integrity and Trustworthiness

The protocols and applications described herein are based on established principles of organic chemistry and documented synthetic methodologies. The synthesis of this compound is detailed in the patent literature, providing a verifiable source for its preparation.[4] The applications in PROTAC and ADC development are logical extensions of well-established linker technologies, where the orthogonal reactivity of amine and protected aldehyde functionalities is a common strategy.[5][6][7]

Conclusion

This compound represents a versatile and strategically valuable building block for modern chemical and pharmaceutical research. Its inherent bifunctionality, with orthogonally reactive primary amine and protected aldehyde groups, opens up a wide range of possibilities for the synthesis of complex molecular architectures. From serving as a flexible and hydrophilic linker in next-generation therapeutics like PROTACs and ADCs to being a key starting material for diverse heterocyclic systems, the potential applications are extensive. As the demand for more sophisticated and targeted therapies continues to grow, the utility of such well-designed molecular scaffolds will undoubtedly become increasingly important. Further research into the specific applications and reaction optimizations of this compound is warranted and expected to yield significant advancements in drug discovery and bioconjugation technologies.

References

- 1. nbinno.com [nbinno.com]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN112375004A - Preparation method of 2- (2-aminoethoxy) -1, 1-dimethoxyethane - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynsis.com [biosynsis.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]

- 17. youtube.com [youtube.com]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 2-(2-Aminoethoxy)-1,1-dimethoxyethane: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique bifunctional nature, possessing both a primary amine and a protected aldehyde (as a dimethyl acetal), makes it a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its role in drug development, grounded in authoritative scientific sources.

Core Molecular and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C6H15NO3 | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| IUPAC Name | 2-(2,2-dimethoxyethoxy)ethanamine | PubChem[1] |

| CAS Number | 1228258-40-9 | PubChem[1] |

Synthesis Protocol: A Stepwise Approach with Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a multi-step process starting from readily available commercial reagents. The following protocol is adapted from a patented method, highlighting the chemical transformations and the rationale behind the procedural steps.[2][3]

Experimental Protocol

Step 1: Etherification of Ethylene Glycol

-

To a reaction vessel, add ethylene glycol (1.0 equivalent) and cool in an ice-water bath.

-

Slowly add a strong base such as potassium hydroxide (1.1 equivalents) while maintaining the temperature below 40 °C. The base deprotonates one of the hydroxyl groups of ethylene glycol, forming an alkoxide.

-

Add bromoacetaldehyde dimethyl acetal (0.9 equivalents) dropwise to the reaction mixture. The alkoxide acts as a nucleophile, displacing the bromide ion from the bromoacetaldehyde dimethyl acetal in a Williamson ether synthesis.

-

Heat the reaction mixture to 50 °C and monitor its progress.

-

Upon completion, cool the reaction mixture and adjust the pH to approximately 8 with dilute hydrochloric acid.

Step 2: Acylation of the Intermediate

-

The crude product from Step 1 is then subjected to acylation to introduce a leaving group for the subsequent amination step. This typically involves reacting the intermediate with an acylating agent like p-toluenesulfonyl chloride.

Step 3: Amination

-

Place the acylated intermediate (1.0 equivalent) and a 20% aqueous ammonia solution in an autoclave.

-

Heat the mixture to 150 °C. The ammonia acts as a nucleophile, displacing the tosylate group to form the primary amine.

-

After the reaction is complete, concentrate the reaction solution and distill to obtain the final product, this compound. A typical yield for this step is around 93%.[3]

Visualizing the Synthesis Workflow

References

An In-Depth Technical Guide to 2-(2-Aminoethoxy)-1,1-dimethoxyethane: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane, a molecule of significant interest in modern medicinal chemistry, serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique bifunctional nature, possessing both a primary amine and a protected aldehyde in the form of a dimethyl acetal, makes it a versatile intermediate for constructing elaborate molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a particular focus on its pivotal role in drug development.

Historical Context and Discovery

While the broader class of polyetheramines has been known since the 1960s and commercialized in the 1970s, the specific compound this compound appears to have a more recent history, closely tied to advancements in pharmaceutical research. Its emergence in the scientific and patent literature is strongly linked to the development of the antiviral drug baloxavir marboxil.

An early documented synthesis of this compound is found in a 2008 patent from the World Intellectual Property Organization (WO2008085505A1). This patent outlines a synthetic route starting from N-(2-hydroxyethyl)phthalimide. The timing of this patent suggests that the compound was likely synthesized and recognized for its utility as a key intermediate during the research and development phase of what would become a significant anti-influenza therapeutic.

Subsequent research has focused on optimizing the synthesis of this valuable intermediate, driven by the demand for more efficient and scalable production methods for baloxavir marboxil. This has led to the development of several alternative synthetic pathways, which are detailed in the following sections.

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 1228258-40-9 | [1] |

| Molecular Formula | C6H15NO3 | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Boiling Point | 196.9 ± 25.0 °C (Predicted) | [1][2] |

| Density | 0.989 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 8.83 ± 0.10 (Predicted) | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

The structure of this compound is characterized by an aminoethoxy moiety linked to a dimethoxyethane group. The primary amine provides a nucleophilic center for further functionalization, while the dimethyl acetal serves as a stable protecting group for the aldehyde functionality, which can be deprotected under acidic conditions when needed in a synthetic sequence.

Synthesis Methodologies

Several synthetic routes to this compound have been developed, reflecting its importance as a pharmaceutical intermediate. These methods aim to improve yield, purity, and scalability while minimizing cost and environmental impact.

Route 1: From N-(2-hydroxyethyl)phthalimide (WO2008085505A1)

An earlier patented method for synthesizing this compound involves a two-step process starting with N-(2-hydroxyethyl)phthalimide. This method, however, has been noted to have issues with high cost, product purity, and waste generation[3].

Route 2: From Ethylene Glycol and Bromoacetaldehyde Dimethyl Acetal

A more recent and efficient method utilizes readily available starting materials, ethylene glycol and bromoacetaldehyde dimethyl acetal, in a three-step process involving etherification, acylation, and amination[3].

Experimental Protocol: Synthesis from Ethylene Glycol [3]

Step 1: Etherification

-

Add 55g of ethylene glycol to a reaction vessel and cool in an ice-water bath.

-

While maintaining the temperature below 40°C, add 64g of potassium hydroxide.

-

After the addition is complete, slowly add 150g of bromoacetaldehyde dimethyl acetal.

-

Heat the reaction mixture to 50°C and monitor the reaction's progress.

Step 2: Acylation

-

The intermediate from the etherification step is then acylated. (Specific details of the acylation reagent were not fully elaborated in the initial search results but would typically involve reacting the hydroxyl group with a sulfonyl chloride or similar activating group).

Step 3: Amination

-

The acylated intermediate is then reacted with an ammonia source under pressure to introduce the amino group, yielding the final product.

Workflow Diagram: Synthesis from Ethylene Glycol

Caption: Synthesis of this compound from Ethylene Glycol.

Role in Drug Development: The Case of Baloxavir Marboxil

The primary driver for the development of efficient synthetic routes for this compound is its role as a key intermediate in the production of baloxavir marboxil, a novel anti-influenza drug[3]. Baloxavir marboxil functions as a cap-dependent endonuclease inhibitor, a mechanism distinct from previously approved influenza treatments.

The synthesis of the core structure of baloxavir marboxil involves the coupling of this compound with other complex fragments. The primary amine of the intermediate is crucial for forming a key amide bond, while the protected aldehyde is later utilized in the construction of the heterocyclic core of the drug.

Logical Relationship Diagram: Role in Baloxavir Marboxil Synthesis

Caption: Role of the title compound in the synthesis of Baloxavir Marboxil.

Conclusion

This compound has evolved from a likely novel research chemical to a critical industrial intermediate in a relatively short period. Its history is intrinsically linked to the successful development of the anti-influenza drug baloxavir marboxil. The ongoing refinement of its synthesis underscores its importance in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the properties and synthesis of this versatile building block is essential for its effective application in the creation of new and improved therapeutic agents.

References

Methodological & Application

Synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane from Ethylene Glycol: An Application and Protocol Guide

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane is a valuable bifunctional molecule possessing a primary amine, an ether linkage, and a protected aldehyde in the form of a dimethyl acetal. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and specialized polymers. Its structure allows for selective modification at the amine terminus, while the acetal group can be deprotected under acidic conditions to reveal a reactive aldehyde for further elaboration. This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, starting from readily available ethylene glycol. The presented methodology is primarily based on the efficient three-step synthesis route described in patent CN112375004A, which involves etherification, acylation, and amination.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.

Strategic Overview of the Synthesis

The transformation of ethylene glycol into this compound is accomplished through a linear three-step sequence. This strategy is designed to first build the core carbon-oxygen framework, followed by the introduction of the nitrogen functionality.

-

Step 1: Etherification. The synthesis commences with a Williamson ether synthesis. The hydroxyl group of ethylene glycol is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking bromoacetaldehyde dimethyl acetal to form the key intermediate, 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.[2][3][4]

-

Step 2: Acylation. The hydroxyl group of the intermediate is then acylated, for instance with acetic anhydride. This converts the poorly reactive hydroxyl group into a much better leaving group (acetate), thereby activating the molecule for the subsequent nucleophilic substitution.[5][6][7]

-

Step 3: Amination. The final step involves the displacement of the acetate group by ammonia in a nucleophilic substitution reaction. This is typically carried out under pressure and elevated temperature to facilitate the reaction, yielding the desired product, this compound.

The overall synthetic workflow is depicted in the diagram below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are based on the procedures outlined in patent CN112375004A and should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[1]

PART 1: Synthesis of 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane (Intermediate 1)

Principle: This step is a classic Williamson ether synthesis, where the sodium salt of ethylene glycol, formed in situ, acts as the nucleophile to displace the bromide from bromoacetaldehyde dimethyl acetal.[2][3][4] The use of an excess of ethylene glycol can help to minimize the formation of the diether byproduct.

Reaction Scheme: HO-CH₂-CH₂-OH + Br-CH₂-CH(OCH₃)₂ --(Base)--> HO-CH₂-CH₂-O-CH₂-CH(OCH₃)₂

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethylene Glycol | 62.07 | 55 g | 0.886 |

| Potassium Hydroxide | 56.11 | 64 g | 1.14 |

| Bromoacetaldehyde dimethyl acetal | 169.02 | 150 g | 0.887 |

Equipment:

-

Round-bottom flask (500 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 55 g of ethylene glycol.

-

Cool the flask in an ice-water bath.

-

Carefully and portion-wise, add 64 g of potassium hydroxide to the stirred ethylene glycol, ensuring the temperature is maintained below 40 °C.

-

Once the potassium hydroxide has dissolved, add 150 g of bromoacetaldehyde dimethyl acetal dropwise via a dropping funnel.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C.

-

Maintain the reaction at 50 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 500 mL of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.

PART 2: Synthesis of 2-(2-Acetoxyethoxy)-1,1-dimethoxyethane (Intermediate 2)

Principle: The hydroxyl group of Intermediate 1 is converted to an acetate ester through reaction with an acylating agent like acetic anhydride. This transformation is crucial as the acetate is a much better leaving group than the hydroxide, facilitating the subsequent amination step.[5][7]

Reaction Scheme: HO-CH₂-CH₂-O-CH₂-CH(OCH₃)₂ + (CH₃CO)₂O --> CH₃COO-CH₂-CH₂-O-CH₂-CH(OCH₃)₂

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| Intermediate 1 | 150.17 | ~131 g (crude) | ~0.87 |

| Acetic Anhydride | 102.09 | (To be determined based on stoichiometry) | |

| Pyridine (optional catalyst) | 79.10 | Catalytic amount |

Procedure: (Note: The patent CN112375004A refers to this as "acylation" leading to "intermediate 2" which is then aminated. The exact reagent is not specified in the abstract, but acetic anhydride is a common and logical choice for this transformation.)

-

The crude Intermediate 1 is dissolved in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

A stoichiometric equivalent of acetic anhydride is added dropwise. A catalytic amount of pyridine can be added to accelerate the reaction.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 2.

PART 3: Synthesis of this compound (Final Product)

Principle: The final step is a nucleophilic substitution where ammonia displaces the acetate leaving group from Intermediate 2. This reaction is typically performed at elevated temperature and pressure in an autoclave to ensure a sufficient reaction rate.[1]

Reaction Scheme: CH₃COO-CH₂-CH₂-O-CH₂-CH(OCH₃)₂ + NH₃ --> H₂N-CH₂-CH₂-O-CH₂-CH(OCH₃)₂

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Intermediate 2 | 192.20 | 146 g | 0.76 |

| 20% Aqueous Ammonia | ~17.03 (as NH₃) | 440 mL |

Equipment:

-

Autoclave (pressure reactor)

-

Distillation apparatus

Procedure:

-

In an autoclave, combine 146 g of Intermediate 2 with 440 mL of 20% aqueous ammonia.

-

Seal the autoclave and heat the mixture to 60 °C. The pressure will increase as the temperature rises.

-

Maintain the reaction at 60 °C for several hours, with stirring, until the reaction is complete (monitoring may require sampling from the reactor).

-

After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a distillation apparatus.

-

Concentrate the solution to remove excess ammonia and water.

-

Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.[1] The patent reports a yield of 95% for this step.[1]

Mechanistic Insights

A deeper understanding of the underlying chemical principles for each step is crucial for troubleshooting and optimization.

Caption: Mechanism of the Williamson Ether Synthesis in Step 1.

The etherification in Step 1 proceeds via an S_N2 mechanism.[3][4] Potassium hydroxide deprotonates one of the hydroxyl groups of ethylene glycol to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon atom of bromoacetaldehyde dimethyl acetal, which bears the bromine leaving group. The reaction results in the formation of a new carbon-oxygen bond, yielding the desired ether intermediate.

Caption: Plausible mechanism for the acylation and amination steps.

In Step 2, the acylation of the primary alcohol with acetic anhydride proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the alcohol's oxygen attacks one of the carbonyl carbons of the anhydride, leading to the formation of an acetate ester and acetic acid as a byproduct.[5][7] This converts the hydroxyl group into an acetate group, which is a good leaving group. In Step 3, ammonia, acting as a nucleophile, attacks the carbon atom attached to the acetate group. This results in the displacement of the acetate leaving group in an S_N2 reaction, forming the final primary amine product.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups of the acetal, the methylene groups of the ethoxy chain, and the methylene group adjacent to the amine.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all six carbon atoms in their unique chemical environments. Typical chemical shift ranges can be used for initial assignment.[8][9][10][11]

-

FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-O stretching of the ether and acetal groups, and C-H stretching of the alkyl chains.

-

Mass Spectrometry: This will confirm the molecular weight of the compound (149.19 g/mol ).

Safety and Handling

Ethylene Glycol: Harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[8][12][13][14][15] It should be handled in a well-ventilated area, and appropriate PPE, including gloves and safety glasses, should be worn.

Potassium Hydroxide: A corrosive solid that can cause severe skin burns and eye damage. It should be handled with extreme care, using appropriate PPE.

Bromoacetaldehyde dimethyl acetal: A flammable liquid and vapor that is toxic if swallowed and may cause skin and eye irritation.[5][6][16][17][18] It should be stored in a cool, well-ventilated place away from ignition sources.

Ammonia: A corrosive and toxic gas that can cause severe respiratory tract irritation. Reactions involving ammonia under pressure must be conducted in a properly functioning autoclave by trained personnel.[13][14][18][19]

Conclusion